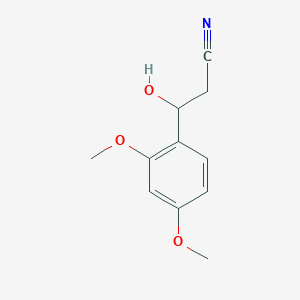![molecular formula C10H17F2NO B13564526 (8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13564526.png)
(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8,8-Difluoro-1-oxaspiro[45]decan-2-YL)methanamine is a chemical compound with the molecular formula C10H17F2NO It is characterized by the presence of a spirocyclic structure, which includes a fluorinated oxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure . The process involves several steps, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine hydrochloride: A similar compound with slight structural differences.
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with different functional groups.
Uniqueness
(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine is unique due to its specific fluorinated spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H17F2NO |
|---|---|
Molecular Weight |
205.24 g/mol |
IUPAC Name |
(8,8-difluoro-1-oxaspiro[4.5]decan-2-yl)methanamine |
InChI |
InChI=1S/C10H17F2NO/c11-10(12)5-3-9(4-6-10)2-1-8(7-13)14-9/h8H,1-7,13H2 |
InChI Key |
QGIUBDUKXMHEQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(CC2)(F)F)OC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13564452.png)
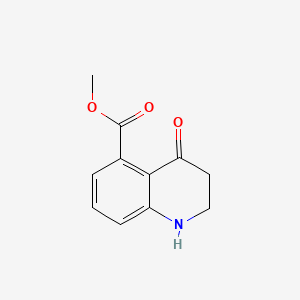

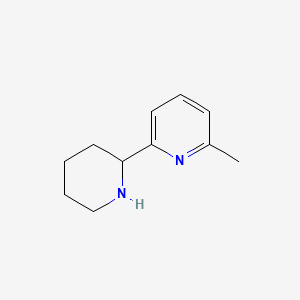

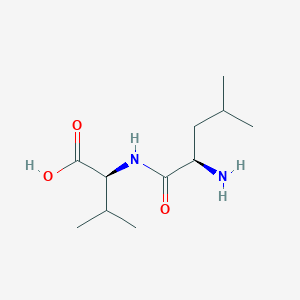
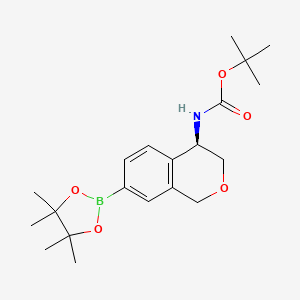
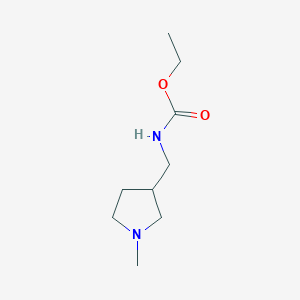
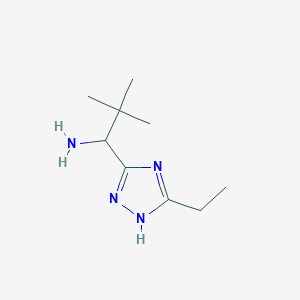
![rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol](/img/structure/B13564536.png)
![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
